molecular formula C12H13ClN4O B14909925 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol

Katalognummer: B14909925
Molekulargewicht: 264.71 g/mol
InChI-Schlüssel: HMTHJXVXSRBVDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol typically involves the reaction of 2-amino-6-chloropyrimidine with 1-phenylethanol under specific conditions. One common method involves the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H13ClN4O

Molekulargewicht

264.71 g/mol

IUPAC-Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-phenylethanol

InChI

InChI=1S/C12H13ClN4O/c13-10-6-11(17-12(14)16-10)15-7-9(18)8-4-2-1-3-5-8/h1-6,9,18H,7H2,(H3,14,15,16,17)

InChI-Schlüssel

HMTHJXVXSRBVDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CNC2=CC(=NC(=N2)N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.